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molecular formula C13H10Cl2O2 B1303189 [2-(2,4-Dichlorophenoxy)phenyl]methanol CAS No. 361212-70-6

[2-(2,4-Dichlorophenoxy)phenyl]methanol

Cat. No. B1303189
M. Wt: 269.12 g/mol
InChI Key: DLYGGEPMVDZHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610721B2

Procedure details

Phosphorus(III) tribromide (0.41 ml, 4.37 mmol) was added to a solution of 1-[2-(2,4-dichlorophenoxy)phenyl]methanol (420 mg, 1.56 mmol) in dioxane (10 ml). The reaction mixture was stirred for 1 hour at room temperature. Another portion of phosphorus(III) tribromide (0.41 ml, 4.37 mmol) was added. The reaction mixture was stirred for 16 hours at room temperature. It was cooled to 0° C. Water (5 ml) was added dropwise. The reaction mixture was warmed to room temperature and diluted with ethyl acetate (400 ml). It was washed with a 10% aqueous solution of sodium hydrogensulphate. The aqueous phase was extracted with ethyl acetate (50 ml). The combined organic layers were washed with a saturated aqueous solution of sodium hydrogencarbonate (200 ml) and dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (100 g), using ethyl acetate/heptane 1:3 as eluent, to give 297 mg of 2-(2,4-dichlorophenoxy)benzyl bromide.
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[Cl:5][C:6]1[CH:20]=[C:19]([Cl:21])[CH:18]=[CH:17][C:7]=1[O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH2:15]O.O>O1CCOCC1.C(OCC)(=O)C>[Cl:5][C:6]1[CH:20]=[C:19]([Cl:21])[CH:18]=[CH:17][C:7]=1[O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH2:15][Br:2]

Inputs

Step One
Name
Quantity
0.41 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
420 mg
Type
reactant
Smiles
ClC1=C(OC2=C(C=CC=C2)CO)C=CC(=C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.41 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 16 hours at room temperature
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
WASH
Type
WASH
Details
It was washed with a 10% aqueous solution of sodium hydrogensulphate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (50 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated aqueous solution of sodium hydrogencarbonate (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica (100 g)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(OC2=C(CBr)C=CC=C2)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 297 mg
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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